4-Bromo-2-chloro-N-methylbenzamide

Vue d'ensemble

Description

4-Bromo-2-chloro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4-Bromo-2-chloro-N-methylbenzamide, due to its benzamide structure, might interact with proteins or enzymes in the body that have affinity for benzamide structures. For example, certain benzamides are known to inhibit specific enzymes .

Mode of Action

The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The bromine and chlorine atoms might be involved in halogen bonding with certain amino acid residues in the target protein .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. If it inhibits an enzyme, it could disrupt the biochemical pathway that the enzyme is involved in, potentially leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors including its chemical structure, the route of administration, and the individual’s physiological condition. As a small molecule, it might be well absorbed and distributed in the body. Its metabolism could involve enzymatic reactions, and it might be excreted in the urine or feces .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells or tissues where these targets are expressed. Potential effects could range from changes in cellular signaling and function to cytotoxic effects, depending on the nature of the interaction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could affect its binding to its targets .

Activité Biologique

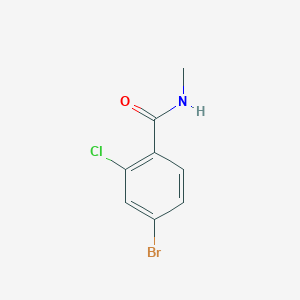

4-Bromo-2-chloro-N-methylbenzamide is an organic compound characterized by a unique halogen substitution pattern that enhances its biological activity. With a molecular formula of and a molecular weight of 232.5 g/mol, this compound exhibits properties typical of aromatic amides, including moderate solubility in organic solvents. Its specific structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The structure of this compound is defined by the following characteristics:

- Bromine atom at the para position.

- Chlorine atom at the ortho position relative to the amide functional group.

- N-methyl substitution on the amide nitrogen.

These substitutions contribute to its reactivity and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes, which are crucial for drug metabolism. By binding to the active sites of these enzymes, it can affect metabolic pathways and biological functions, potentially leading to therapeutic effects in conditions related to hormonal regulation and cancer treatment .

Anticancer Properties

Compounds with similar structural characteristics have shown activity against various cancer cell lines. For instance, studies have reported that derivatives of benzamides can inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell growth and survival . The inhibition of MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathways has been particularly noted, where this compound could potentially reverse transformed phenotypes in certain cell types .

Study on Cytochrome P450 Inhibition

In a controlled study, this compound was tested for its inhibitory effects on cytochrome P450 enzymes. The results indicated a significant reduction in enzyme activity, suggesting its potential as a lead compound for further pharmacological development aimed at modulating drug metabolism .

Antitumor Activity Assessment

Another study evaluated the anticancer properties of this compound against several cancer cell lines. The findings demonstrated that this compound exhibited dose-dependent cytotoxic effects, particularly against colorectal and cervical cancer cells. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Amino-2-chloro-N-methylbenzamide | Amino group instead of bromo | Exhibits different biological activity due to amino substitution |

| 4-Bromo-2-fluoro-N-methylbenzamide | Fluoro group instead of chloro | Enhanced lipophilicity may affect pharmacokinetics |

| 2-Amino-4-chloro-N-methylbenzamide | Different positioning of amino and chloro | Potentially different enzyme interaction profiles |

| 4-Amino-2-fluoro-N-methylbenzamide | Fluorine instead of bromine | Unique reactivity patterns due to fluorine's electronegativity |

This table illustrates how variations in structure can lead to differing biological activities and potential therapeutic applications.

Propriétés

IUPAC Name |

4-bromo-2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXVXIDMCMCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728997 | |

| Record name | 4-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893420-23-0 | |

| Record name | 4-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.